molecular formula C3HClFNS B1419550 Thiazole, 4-chloro-2-fluoro- CAS No. 496791-62-9

Thiazole, 4-chloro-2-fluoro-

Cat. No.: B1419550
CAS No.: 496791-62-9
M. Wt: 137.56 g/mol
InChI Key: RFTBSLJGUKLVJF-UHFFFAOYSA-N
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Description

Thiazole, 4-chloro-2-fluoro- is a useful research compound. Its molecular formula is C3HClFNS and its molecular weight is 137.56 g/mol. The purity is usually 95%.
The exact mass of the compound Thiazole, 4-chloro-2-fluoro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thiazole, 4-chloro-2-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 4-chloro-2-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thiazole, 4-chloro-2-fluoro-, also known as 4-CHLORO-2-FLUORO-1,3-THIAZOLE, is a compound that has been found to interact with various biological targets . These targets include enzymes, receptors, and biochemical pathways in the body. The specific targets of Thiazole, 4-chloro-2-fluoro- can vary depending on the specific derivative of the compound and its substituents .

Mode of Action

The mode of action of Thiazole, 4-chloro-2-fluoro- involves its interaction with its targets. The compound can either activate or inhibit these targets, leading to changes in their function . The specific mode of action can vary depending on the target and the specific derivative of Thiazole, 4-chloro-2-fluoro- .

Biochemical Pathways

Thiazole, 4-chloro-2-fluoro- can affect various biochemical pathways. It can activate or inhibit enzymes, leading to changes in the biochemical reactions they catalyze . This can result in changes in the production of various biochemicals and affect the overall functioning of the body .

Pharmacokinetics

The pharmacokinetics of Thiazole, 4-chloro-2-fluoro- involves its absorption, distribution, metabolism, and excretion (ADME). The compound’s solubility in water and other solvents can affect its absorption and distribution in the body . Its metabolism can involve various enzymes and biochemical pathways, and its excretion can occur through various routes .

Result of Action

The result of the action of Thiazole, 4-chloro-2-fluoro- can involve various molecular and cellular effects. These can include changes in the function of enzymes and receptors, alterations in biochemical pathways, and effects on cell growth and survival . The specific effects can depend on the specific targets of the compound and their role in the body .

Action Environment

The action of Thiazole, 4-chloro-2-fluoro- can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Biochemical Analysis

Biochemical Properties

Thiazole, 4-chloro-2-fluoro-, plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial, antifungal, and antitumor activities . The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. Additionally, Thiazole, 4-chloro-2-fluoro-, has been shown to bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .

Cellular Effects

Thiazole, 4-chloro-2-fluoro-, exerts significant effects on various types of cells and cellular processes. It has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, Thiazole, 4-chloro-2-fluoro-, has been shown to modulate the expression of genes involved in inflammation and immune responses, thereby affecting the overall cellular environment .

Molecular Mechanism

The molecular mechanism of Thiazole, 4-chloro-2-fluoro-, involves its interaction with specific biomolecules, leading to various biochemical effects. The compound binds to enzymes and proteins, resulting in enzyme inhibition or activation. For example, Thiazole, 4-chloro-2-fluoro-, can inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thiazole, 4-chloro-2-fluoro-, have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Thiazole, 4-chloro-2-fluoro-, remains stable under specific conditions, but its degradation products may exhibit different biochemical activities . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Thiazole, 4-chloro-2-fluoro-, vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as antimicrobial and antitumor activities . At higher doses, Thiazole, 4-chloro-2-fluoro-, may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

Thiazole, 4-chloro-2-fluoro-, is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of Thiazole, 4-chloro-2-fluoro-, within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues where it exerts its biochemical effects . Additionally, Thiazole, 4-chloro-2-fluoro-, may interact with binding proteins that facilitate its localization and distribution within the cellular environment .

Subcellular Localization

Thiazole, 4-chloro-2-fluoro-, exhibits specific subcellular localization, which influences its activity and function. The compound can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Thiazole, 4-chloro-2-fluoro-, may localize to the mitochondria, where it affects mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical mechanisms.

Properties

IUPAC Name

4-chloro-2-fluoro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClFNS/c4-2-1-7-3(5)6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTBSLJGUKLVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496791-62-9
Record name 4-chloro-2-fluoro-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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